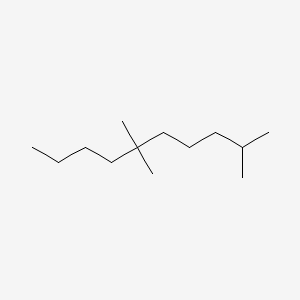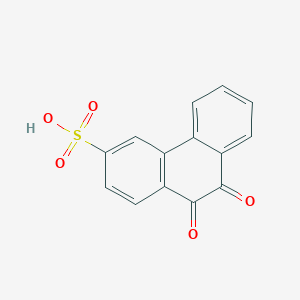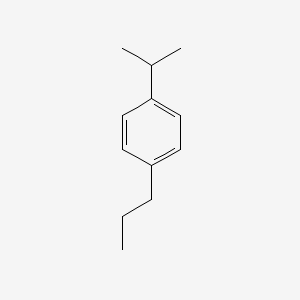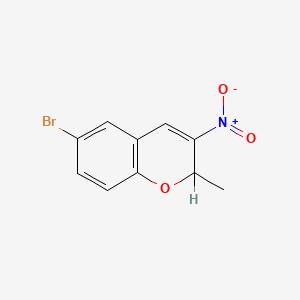
1,3,5-Trichloronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trichloronaphthalene is an organic compound belonging to the class of chloronaphthalenes. It is characterized by the presence of three chlorine atoms attached to the naphthalene ring at the 1, 3, and 5 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific and industrial applications.
准备方法
1,3,5-Trichloronaphthalene can be synthesized through several methods. One common synthetic route involves the chlorination of naphthalene. This process typically requires the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the naphthalene ring .
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve the desired outcome .
化学反应分析
1,3,5-Trichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include sodium hydroxide, potassium hydroxide, and various nucleophiles.
Oxidation Reactions: this compound can be oxidized to form corresponding naphthoquinones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used in these reactions.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated naphthalene derivatives.
科学研究应用
1,3,5-Trichloronaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the biological effects of this compound to understand its potential impact on living organisms. This includes its toxicity, bioaccumulation, and environmental persistence.
Medicine: While not commonly used in pharmaceuticals, its derivatives are investigated for potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 1,3,5-Trichloronaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, potentially disrupting their normal function. The chlorine atoms in the compound contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to alterations in cellular processes and metabolic pathways .
相似化合物的比较
1,3,5-Trichloronaphthalene can be compared with other polychlorinated naphthalenes, such as:
- 1,2,3-Trichloronaphthalene
- 1,2,4-Trichloronaphthalene
- 1,2,5-Trichloronaphthalene
- 1,2,6-Trichloronaphthalene
These compounds share similar structural features but differ in the positions of the chlorine atoms on the naphthalene ring. The unique arrangement of chlorine atoms in this compound imparts distinct chemical and physical properties, influencing its reactivity and applications .
属性
IUPAC Name |
1,3,5-trichloronaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHZYPCCEISGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)Cl)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872600 |
Source


|
| Record name | 1,3,5-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51570-43-5 |
Source


|
| Record name | Naphthalene, 1,3,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051570435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)






![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)

![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
